molecular formula C13H20BrClOSi B8171335 ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8171335
M. Wt: 335.74 g/mol
InChI Key: IHLAOTPPQUXYSK-UHFFFAOYSA-N
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Description

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organic compound that features a benzene ring substituted with bromine, chlorine, and a tert-butyldimethylsilyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring .

Scientific Research Applications

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane involves its reactivity towards various chemical reagents. The presence of the silyloxy group influences the electron density on the benzene ring, making it more or less reactive towards electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Bromo-2-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the combination of bromine, chlorine, and the silyloxy group on a benzene ring.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAOTPPQUXYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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